6-Methyl-1,6-diazaspiro[2.5]octane
Description
The Unique Chemical Significance of Spirocyclic Systems in Organic Chemistry
Spirocyclic compounds are characterized by two rings connected by a single common atom, known as the spiro atom. wikipedia.org This arrangement forces the rings into planes that are typically orthogonal to each other, resulting in a rigid and inherently three-dimensional molecular structure. rsc.org This distinct geometry is a key reason for their significance in organic chemistry and drug discovery. rsc.orgtandfonline.com The introduction of a spiro center can lead to improvements in physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability when compared to their monocyclic counterparts. rsc.org Furthermore, the rigid nature of saturated spirocycles provides a well-defined scaffold for appending substituents, allowing for the exploration of a greater number of defined vectors in three-dimensional space compared to flat aromatic compounds. rsc.org This three-dimensionality can facilitate more significant interactions with the binding sites of biological targets. tandfonline.com
The increased sp3 character of spiro-containing systems is another notable feature. bldpharm.com A higher fraction of sp3 hybridized carbons (Fsp3) is often associated with a greater probability of success in clinical development, as it allows for more complex molecular shapes and improved complementarity with receptor binding sites. bldpharm.com
Classification and Structural Characteristics of Diazaspiro Ring Systems
Diazaspiro ring systems are a subclass of heterocyclic spiro compounds where at least two of the atoms forming the rings are nitrogen. These nitrogen atoms can be located in the same ring or distributed between the two rings. The classification of diazaspiro compounds is based on the size of the two rings and the positions of the nitrogen atoms within the rings. For example, a compound with a three-membered ring and a six-membered ring containing two nitrogen atoms would be classified as a diazaspiro[2.5]octane derivative.
The structural characteristics of diazaspiro systems are heavily influenced by the presence of the nitrogen atoms. These atoms can act as hydrogen bond donors or acceptors, influencing the compound's solubility and binding properties. The basicity of the nitrogen atoms also plays a crucial role in their chemical reactivity and potential biological activity. The fully saturated nature of many diazaspiro cores, such as 2,6-diazaspiro[3.4]octane, contributes to a high Fsp3 character, making them attractive scaffolds in drug discovery. mdpi.com
Specific Context of 6-Methyl-1,6-diazaspiro[2.5]octane within the Spiro[2.5]octane Family
This compound belongs to the spiro[2.5]octane family, which consists of a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring through a common carbon atom. nih.gov The "diaza" prefix indicates the presence of two nitrogen atoms in the ring system, and "6-methyl" specifies a methyl group attached to the nitrogen atom at the 6th position. The numbering of the spiro[2.5]octane system starts from the smaller ring.
The parent structure, spiro[2.5]octane, is a carbocyclic compound. nih.gov The introduction of two nitrogen atoms and a methyl group to create this compound significantly alters the properties of the molecule. The nitrogen atoms introduce basicity and the potential for hydrogen bonding, while the methyl group adds to its lipophilicity.
| Compound Name | Molecular Formula | Ring System | Key Features |
| Spiro[2.5]octane | C8H14 | Carbocyclic | Parent spiro[2.5]octane framework |
| 6-Azaspiro[2.5]octane | C7H13N | Heterocyclic | Contains one nitrogen atom |
| This compound | C7H14N2 | Heterocyclic | Contains two nitrogen atoms and a methyl group |
Overview of Research Trajectories in Spiro[2.5]octane and Diazaspiro Chemistry
Research in the field of spirocyclic compounds, including spiro[2.5]octanes and their diaza-analogs, has seen a significant increase in recent years. rsc.org This is largely driven by their potential applications in medicinal chemistry and materials science. rsc.orgtandfonline.com Synthetic chemists are continually developing novel methods for the stereoselective synthesis of these complex three-dimensional structures. rsc.org
In medicinal chemistry, the focus is on utilizing the unique scaffold of diazaspiro compounds to design new therapeutic agents. For instance, the 2,6-diazaspiro[3.4]octane core has been identified as a privileged structure in the development of potent antitubercular agents. mdpi.com Researchers are exploring how modifications to the diazaspiro core and its substituents can modulate biological activity and pharmacokinetic properties. bldpharm.com The inherent three-dimensionality and rigidity of these scaffolds are seen as key advantages in achieving high potency and selectivity for biological targets. tandfonline.combldpharm.com
Structure
3D Structure
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
6-methyl-1,6-diazaspiro[2.5]octane |
InChI |
InChI=1S/C7H14N2/c1-9-4-2-7(3-5-9)6-8-7/h8H,2-6H2,1H3 |
InChI Key |
ILLLJXNNCDXSBC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)CN2 |
Origin of Product |
United States |
Computational and Theoretical Studies on 6 Methyl 1,6 Diazaspiro 2.5 Octane
Conformational Analysis and Energetic Considerations
No specific studies on the conformational analysis and energetic considerations of 6-Methyl-1,6-diazaspiro[2.5]octane were identified. Such a study would typically involve the use of computational methods to determine the most stable three-dimensional shapes (conformers) of the molecule and the energy differences between them. This would provide insight into the molecule's flexibility and preferred spatial arrangements.
Quantum Chemical Calculations for Electronic Structure and Stereochemical Assignment
There is no available research detailing quantum chemical calculations for the electronic structure and stereochemical assignment of this compound. These calculations would normally provide information on the distribution of electrons within the molecule, its reactivity, and would help in the unambiguous assignment of its stereochemistry.
Density Functional Theory (DFT) Applications in Reaction Pathway Predictions
No publications were found that apply Density Functional Theory (DFT) to predict the reaction pathways of this compound. DFT is a powerful computational tool used to model chemical reactions, elucidate mechanisms, and predict the feasibility and outcomes of chemical transformations.
Molecular Modeling and Homology Model Development for Spirocyclic Systems
While molecular modeling is a broad area of research for spirocyclic systems in general, specific studies detailing the development of homology models involving this compound are not present in the surveyed literature. This type of research is often conducted in the context of drug discovery to understand how a small molecule might interact with a biological target.
Ligand-Protein Interaction Analysis through Computational Docking and Scoring Methods
No specific computational docking and scoring analyses for the interaction of this compound with proteins were found. This type of analysis is crucial for predicting the binding affinity and mode of interaction between a ligand and a receptor protein, which is a key step in the design of new therapeutic agents.
Research Applications of 6 Methyl 1,6 Diazaspiro 2.5 Octane and Its Derivatives
Application as Building Blocks in Complex Heterocyclic and Natural Product Synthesis
The diazaspiro[2.5]octane core is a versatile building block for the synthesis of more complex heterocyclic systems. Its inherent conformational rigidity and the presence of two nitrogen atoms at distinct positions allow for selective functionalization and elaboration into a variety of molecular architectures. While the direct application of 6-methyl-1,6-diazaspiro[2.5]octane is a niche area, the broader class of diazaspiroalkanes serves as a valuable precursor in organic synthesis.
For instance, synthetic strategies for related azaspirocycles, such as 2-azaspiro[3.4]octane and 2,6-diazaspiro[3.4]octane, highlight the utility of these scaffolds. rsc.orgresearchgate.net These syntheses often involve annulation strategies that build the ring systems from acyclic or monocyclic precursors. rsc.org The resulting diazaspiro-octanes can then be used as key intermediates in the preparation of medicinally relevant compounds. A notable example is the synthesis of nitrofuran-based antitubercular agents, where a 2,6-diazaspiro[3.4]octane core was elaborated to explore different molecular peripheries, leading to the identification of a potent lead compound. mdpi.com
The synthesis of 4,7-diazaspiro[2.5]octane compounds has also been a subject of interest, with methods developed to produce these important pharmaceutical intermediates while avoiding hazardous reagents. google.com These synthetic routes often involve multiple steps, including the introduction and removal of protecting groups to achieve the desired substitution pattern on the diazaspiro core. google.com The resulting functionalized diazaspiro[2.5]octanes are then ready for incorporation into larger, more complex molecular structures.
Development of Chiral Ligands and Organocatalysts for Asymmetric Transformations
The development of chiral ligands and organocatalysts is crucial for asymmetric synthesis, which aims to produce enantiomerically pure compounds. The rigid framework of spirocyclic compounds, including diazaspiro[2.5]octanes, makes them attractive candidates for such applications. The defined spatial arrangement of substituents on the spirocyclic core can create a well-defined chiral environment around a metal center or a reactive site, enabling high stereocontrol in chemical reactions.
While specific research on this compound as a chiral ligand is not extensively documented, the broader class of azaspiro[x.y]alkanes has been successfully employed in asymmetric catalysis. For example, azaspiro[2.5]octane derivatives have been incorporated into drug candidates to improve their binding potency and selectivity by providing a rigid and three-dimensional alternative to more flexible linkers. chemrxiv.org This highlights the potential of the spirocyclic scaffold to enforce a specific conformation that is beneficial for molecular recognition.
Furthermore, engineered enzymes have been developed to catalyze the asymmetric cyclopropanation of exocyclic N-heterocycles to produce a variety of azaspiro[2.y]alkanes with high diastereo- and enantioselectivity. chemrxiv.org This biocatalytic approach demonstrates the feasibility of accessing enantiopure azaspirocycles that can serve as chiral building blocks or be directly incorporated into chiral ligands and organocatalysts. The development of such stereodivergent platforms opens up new avenues for the synthesis of novel chiral catalysts based on the diazaspiro[2.5]octane scaffold.
Exploration as Precursors for Chemical Probes and Research Tools in Chemical Biology
Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their function in a cellular or in vivo context. nih.govchemicalprobes.org The development of novel chemical probes often relies on the synthesis of structurally diverse compound libraries. Diversity-oriented synthesis (DOS) is a powerful strategy to generate such libraries, and spirocyclic scaffolds are valuable starting points for creating three-dimensional molecular diversity.
The this compound core, with its potential for orthogonal functionalization at the two nitrogen atoms and the cyclopropane (B1198618) ring, is an attractive precursor for the synthesis of chemical probe libraries. By systematically modifying the substituents on this scaffold, a collection of related compounds with varying steric and electronic properties can be generated. These libraries can then be screened against a range of biological targets to identify new modulators of protein function.
For example, a diversity-oriented approach was used to synthesize a library of nitrofuran derivatives based on a 2,6-diazaspiro[3.4]octane core, leading to the discovery of a potent antitubercular agent. mdpi.com This demonstrates how spirocyclic scaffolds can serve as the foundation for the development of bioactive molecules. While direct examples of this compound being used as a precursor for chemical probes are limited, the principles of chemical biology and the success of related spirocyclic systems suggest its potential in this area. researchgate.net
Investigation in Biochemical Pathways and Enzymatic Processes
The spirocyclic motif is found in a variety of natural products, and understanding their biosynthesis is a key area of research. The study of enzymes involved in the formation of spirocycles provides valuable insights into the intricate mechanisms of natural product assembly.
The biosynthesis of fungal indole (B1671886) alkaloids containing a bicyclo[2.2.2]diazaoctane core, a structure related to the diazaspiro[2.5]octane system, has been a subject of intense investigation. nih.gov Many of these alkaloids, such as the notoamides, feature a spiro-oxindole moiety, which is a key structural element for their biological activity. umich.edumdpi.com
Studies on the biosynthesis of notoamides in fungi like Aspergillus species have revealed that the spiro-oxindole is formed through a key enzymatic step. nih.govumich.edu This transformation is often preceded by an intramolecular Diels-Alder reaction that constructs the bicyclo[2.2.2]diazaoctane core. The insights gained from studying these biosynthetic pathways can inform our understanding of how related spirocyclic structures, such as the diazaspiro[2.5]octane ring system, might be assembled in nature or through biomimetic synthesis. The enzymatic machinery responsible for these complex transformations represents a potential toolbox for the chemoenzymatic synthesis of novel spirocyclic compounds.
A key class of enzymes involved in the formation of spiro-oxindoles in alkaloid biosynthesis are the flavin-dependent monooxygenases (FMOs). mdpi.comnih.govnih.govmdpi.com These enzymes catalyze the oxidation of various substrates with high regio- and enantioselectivity. In the biosynthesis of notoamides, FMOs such as NotI and NotI' are responsible for the epoxidation of the indole ring followed by a semi-pinacol rearrangement to generate the spiro-oxindole center. umich.edumdpi.com
The study of these FMOs has provided detailed mechanistic insights into how enzymes can control complex chemical transformations. nih.govmdpi.com For example, the stereochemical outcome of the spirocyclization is dictated by the specific FMO involved, with different enzymes leading to the formation of enantiomeric products in different fungal strains. nih.gov This highlights the remarkable ability of enzymes to control stereochemistry. The knowledge gained from studying these FMOs is not only crucial for understanding natural product biosynthesis but also for the development of biocatalysts for the synthesis of valuable chiral spirocyclic compounds. mdpi.com
Structure-Activity Relationship (SAR) Studies for Molecular Target Engagement
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a molecule influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the effects on its activity, researchers can identify key structural features required for potent and selective interaction with a biological target.
The rigid nature of the diazaspiro[2.5]octane scaffold makes it an excellent platform for SAR studies. Its well-defined three-dimensional structure allows for the precise positioning of functional groups in space, which can lead to a clearer understanding of the interactions with a target protein.
A notable example of SAR studies on a related scaffold is the investigation of 6-azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 (GLP-1) receptor. nih.gov In this study, systematic modifications of the substituents on the azaspiro[2.5]octane core led to the optimization of potent and selective agonists. nih.gov Cryo-electron microscopy structures of the optimized compounds bound to the receptor provided a rationalization for the observed SAR. nih.gov
Similarly, SAR studies on 2,6-diazaspiro[3.4]octane derivatives have been conducted to develop potent antitubercular agents. mdpi.com By exploring a variety of substituents on the molecular periphery, researchers were able to identify a lead compound with high activity. These examples demonstrate the utility of spirocyclic scaffolds in medicinal chemistry for the development of new therapeutic agents. Although specific SAR studies on this compound are not widely reported, the principles and successes from related systems provide a strong rationale for its exploration in drug discovery programs. mdpi.com
Rational Design and Synthesis of Analogs for SAR Determination
No information is available in the public domain regarding the rational design and synthesis of analogs of this compound for the purpose of determining its structure-activity relationship.
Identification of Key Pharmacophoric Elements within the Diazaspiro Scaffold
There is no published research that identifies the key pharmacophoric elements within the this compound scaffold.
Future Directions and Emerging Research Avenues for 6 Methyl 1,6 Diazaspiro 2.5 Octane
Advancements in Sustainable and Green Synthetic Methodologies
The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of complex molecules like 6-methyl-1,6-diazaspiro[2.5]octane is no exception. purkh.com Future research will prioritize the development of green synthetic routes that are not only environmentally responsible but also economically viable.
Key areas of advancement include:
Catalytic Innovations: A move away from stoichiometric reagents towards highly efficient catalytic processes is anticipated. purkh.com This includes the use of transition metal catalysts on solid supports for enhanced activity, selectivity, and recyclability. purkh.com
Renewable Resources: The exploration of biomass, agricultural waste, and carbon dioxide as starting materials aims to reduce the reliance on finite petrochemical feedstocks. purkh.com
Eco-Friendly Reaction Conditions: The use of greener solvents, or in some cases, the elimination of solvents altogether, is a primary goal. ijpsjournal.com Techniques such as microwave-assisted synthesis are being explored to reduce reaction times and energy consumption. ijpsjournal.comnih.gov
Process Intensification: Methodologies like flow chemistry are expected to play a larger role. ijrar.org These techniques offer improved energy efficiency and can lead to a reduction in waste and by-product formation. ijpsjournal.comijrar.org
The pharmaceutical industry, in particular, has been embracing green chemistry principles to create more sustainable manufacturing processes for drug molecules. ijrar.org The redesign of synthetic pathways to reduce the number of steps and improve atom economy is a central theme in this endeavor. ijpsjournal.com
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of medicinal chemistry by accelerating the design and optimization of novel compounds. nih.gov These technologies can analyze vast datasets to predict the properties of molecules, thereby streamlining the discovery process. sapiosciences.com
For derivatives of this compound, AI and ML can be applied to:
Predict Pharmacokinetic Properties: AI models are being developed to predict how a compound will be absorbed, distributed, metabolized, and excreted in the body, directly from its chemical structure. nih.gov
Accelerate Drug Discovery: By rapidly screening large virtual libraries of compounds, AI can identify candidates with high potential, reducing the time and cost associated with traditional trial-and-error methods. sapiosciences.comeurekalert.org
Enhance Property Prediction: Advanced AI frameworks, such as MetaGIN, can accurately forecast molecular properties like solubility and toxicity in seconds, a process that previously could take days. eurekalert.orgnewswise.com This model uses a "3-hop convolution" technique to analyze 2D molecular graphs and recognize complex chemical patterns without needing 3D structural data. eurekalert.orgnewswise.com
This data-driven approach allows researchers to make more strategic decisions and focus on synthesizing compounds with the most promising profiles. sapiosciences.com
Development of Advanced Spectroscopic Techniques for Elucidating Dynamic Processes
Understanding the three-dimensional structure and conformational dynamics of this compound is crucial for comprehending its biological activity. Advanced spectroscopic techniques are essential for probing these intricate molecular features.
Future research in this area will likely involve:
Multi-dimensional NMR Spectroscopy: Techniques like 2D-NMR will continue to be vital for determining the solution-state structure and conformational preferences of the spirocyclic system.
Ultrafast Spectroscopy: The application of femtosecond and picosecond laser techniques could allow for the real-time observation of molecular motions and interactions, providing unprecedented insight into the dynamic behavior of the molecule.
Computational Synergy: The integration of experimental spectroscopic data with high-level computational modeling, such as density functional theory (DFT) and molecular dynamics (MD) simulations, will be critical for building accurate and predictive models of molecular behavior.
These advanced methods will provide a deeper understanding of how the molecule's structure relates to its function, guiding the design of new derivatives with tailored properties.
Expansion of Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The versatile nature of the this compound scaffold makes it a valuable building block for a wide range of applications, necessitating a multidisciplinary research approach.
Promising areas for interdisciplinary collaboration include:
Medicinal Chemistry: The rigid, three-dimensional structure of the diazaspiro[2.5]octane core is an attractive starting point for the design of new therapeutic agents. Collaborative efforts between synthetic chemists, computational modelers, and biologists will be essential for identifying and optimizing new drug candidates.
Materials Science: The incorporation of this spirocyclic motif into polymers and other materials could lead to the development of novel materials with unique properties. ijrar.org Green synthesis methods are being applied to create eco-friendly materials, such as bioplastics and biodegradable polymers, with enhanced performance for applications in catalysis, sensors, and drug delivery. ijrar.org
Renewable Energy: Green chemistry principles are also vital in developing sustainable materials for renewable energy technologies like solar cells and batteries. ijrar.org
By fostering collaborations across different scientific disciplines, the full potential of this compound as a versatile chemical entity can be realized.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Key Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Stepwise Cyclization | Diamines + Carbonyl Compounds (H⁺) | 40–60% | |
| Flow Reactor | Optimized temperature/pressure | 70–85% |
Basic Question: What analytical techniques are used to characterize this compound and its derivatives?
Methodological Answer:
Characterization relies on a combination of spectroscopic and chromatographic methods:
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹, sp³ C-H bonds) .
- Elemental Analysis : Confirms molecular formula (C:H:N ratios) .
- UV-Vis Spectroscopy : Detects conjugation or charge-transfer interactions in derivatives .
- HPLC with Impurity Profiling : Quantifies purity and identifies side products (e.g., using glacial acetic acid and acetonitrile gradients) .
Advanced Question: How does the spirocyclic structure influence reactivity in cross-coupling reactions?
Methodological Answer:
The spirocyclic framework introduces steric constraints and electronic effects:
- Steric Hindrance : The fused rings limit access to reactive sites (e.g., nitrogen lone pairs), necessitating bulky ligands in catalytic reactions .
- Electronic Modulation : The diaza (N-N) system enhances electrophilicity at specific positions, enabling regioselective functionalization (e.g., bromination at the methyl-bearing carbon) .
- Case Study : Suzuki-Miyaura coupling of brominated derivatives requires Pd catalysts with sterically demanding phosphine ligands (e.g., SPhos) to overcome steric barriers .
Advanced Question: How can reaction conditions be optimized for scalable synthesis of this compound?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) accelerate cyclization kinetics .
- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, reducing side reactions (e.g., over-oxidation) and improving yield (up to 85%) .
Table 2: Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | +15% |
| Catalyst Loading | 5 mol% ZnCl₂ | +20% |
| Residence Time (Flow) | 30 min | +10% |
Advanced Question: What structural modifications enhance the bioactivity of this compound derivatives?
Methodological Answer:
Structure-activity relationships (SAR) highlight key modifications:
- Substituent Effects :
- Comparative Analysis :
Table 3: Bioactivity of Structural Analogs
- Mechanistic Insight : Fluorination increases lipophilicity, facilitating blood-brain barrier penetration in neuroactive compounds .
Advanced Question: How do spirocyclic compounds resolve contradictions in reported biological data?
Methodological Answer:
Discrepancies in biological data often arise from:
- Stereochemical Variants : Enantiomers may exhibit divergent activities (e.g., (R)- vs. (S)-configurations in antitumor assays) .
- Impurity Profiles : Residual solvents or side products (e.g., <0.5% aldehydes) can skew cytotoxicity results; rigorous HPLC validation is critical .
- Case Study : A 2024 study found that impurities in 6-methyl derivatives artificially inflated IC₅₀ values by 30%, resolved via recrystallization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
